Hexachlorodisilane

Beschreibung

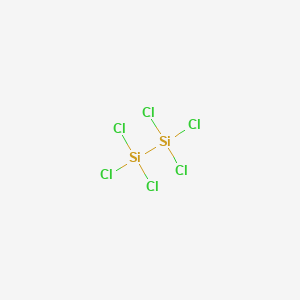

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

trichloro(trichlorosilyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl6Si2/c1-7(2,3)8(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEXBJXDGVGRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si]([Si](Cl)(Cl)Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065488 | |

| Record name | Hexachlorodisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear to straw-colored liquid with an acrid odor of hydrogen chloride; [Matheson Tri-Gas MSDS] | |

| Record name | Disilane, 1,1,1,2,2,2-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachlorodisilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13465-77-5 | |

| Record name | 1,1,1,2,2,2-Hexachlorodisilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disilane, 1,1,1,2,2,2-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disilane, 1,1,1,2,2,2-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachlorodisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexachlorodisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLORODISILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z754456JM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Hexachlorodisilane

Direct Chlorination Processes for Hexachlorodisilane Production

Direct chlorination methods represent a foundational approach to synthesizing this compound, typically involving the reaction of chlorine with silicon-containing precursors at elevated temperatures.

One of the established methods for producing this compound involves the direct chlorination of metal silicides, such as calcium silicide (CaSi₂). wikipedia.org In this process, the metal silicide undergoes a gas-solid reaction with chlorine gas, typically at temperatures ranging from 150 to 250°C. google.com This reaction yields this compound along with the corresponding metal chloride. wikipedia.org

An idealized reaction for this process is: CaSi₂ + 4 Cl₂ → Si₂Cl₆ + CaCl₂ wikipedia.org

While effective, this route often produces a mixture of polychlorosilanes, including silicon tetrachloride (SiCl₄) and higher-order silanes like octachlorotrisilane (B80584) (Si₃Cl₈), which necessitates subsequent separation and purification steps. google.compatsnap.com

| Reactants | Products | Reaction Conditions | Reference |

| Calcium Silicide (CaSi₂) | This compound (Si₂Cl₆) | 150-250°C | wikipedia.orggoogle.com |

| Chlorine (Cl₂) | Calcium Chloride (CaCl₂) | Gas-solid reaction |

A more selective and high-yield method for this compound production is the oxidative cleavage of chlorinated polysilanes. google.comgoogleapis.com This process utilizes a highly crosslinked chlorinated polysilane, with the empirical formula SiClₓ (where x ranges from 0.2 to 0.8), as the starting material. google.com This precursor is subjected to chlorination, typically with chlorine gas, which selectively cleaves the silicon-silicon bonds to form this compound. google.com

This method is notable for its high selectivity and yield, which can exceed 60-85% by weight, minimizing the formation of other oligosilanes that complicate purification in other processes. google.com The reaction is typically performed without a catalyst. googleapis.comepo.org

| Parameter | Value | Reference |

| Starting Material | Chlorinated Polysilane (SiClₓ, x=0.2-0.8) | google.com |

| Reagent | Chlorine Gas (Cl₂) | google.com |

| Temperature Range | 80–145°C (110–130°C optimal) | google.comgoogleapis.com |

| Pressure | Atmospheric to 300 mbar overpressure | google.com |

| Product Yield | >60% by weight | google.com |

Chlorination of Metal Silicides

Advanced Purification Techniques for High-Purity this compound

For applications in the semiconductor and electronics industries, extremely high purity this compound (e.g., 5N to 7N purity, or 99.999% to 99.99999%) is required. datainsightsmarket.comaltogenchemicals.com This necessitates advanced purification techniques to remove trace impurities.

A highly effective technology for producing high-purity this compound involves a combination of rectification (distillation) and adsorption. researchgate.net This approach is particularly useful for purifying crude this compound derived from industrial residues, such as those from polysilicon production. researchgate.net

The process typically involves the following stages:

Crude Distillation (Rectification): The initial material is fed into a purification column to remove heavy components, including higher boiling point metal impurities and silicone oils. researchgate.netgoogle.com This step can increase the purity of this compound to over 98%. google.com

Adsorption: The distilled product is then treated with specific adsorbents to remove targeted impurities. For example, sorbitol can be used to bind and remove metallic impurities like aluminum chloride and titanium chloride, which are difficult to separate by distillation alone. google.com Molecular sieves are also used in a two-stage adsorption treatment to further reduce metal contaminants to levels below 4 parts per billion (ppb). researchgate.net

Final Rectification: A final distillation step purifies the this compound to a level of 99.9% or even 99.99%. researchgate.netgoogle.com This step is often conducted under an inert nitrogen atmosphere to reduce the distillation temperature and prevent thermal degradation of the product. google.com

| Purification Step | Impurities Removed | Achieved Purity | Reference |

| 1. Crude Distillation | High boiling point impurities, silicone oils | >98% Si₂Cl₆ | google.com |

| 2. Adsorption (Sorbitol, Molecular Sieves) | Metal impurities (Al, Ti) | Metal content < 0.5-4 ppb | researchgate.netgoogle.com |

| 3. Final Rectification | Residual impurities | 99.9% - 99.99% Si₂Cl₆ | researchgate.netgoogle.com |

Effective impurity control is a critical aspect of the industrial production of this compound. The primary sources of impurities often stem from the raw materials used in the synthesis. For instance, when metallurgical-grade silicon or silicon alloys are used, metallic impurities such as aluminum, iron, and titanium can be converted into their respective volatile chlorides (e.g., AlCl₃, TiCl₄) during the chlorination process. altogenchemicals.comntnu.no

Control strategies focus on both preventing the introduction of impurities and removing them during processing. This includes:

Raw Material Selection: Using high-purity precursors to minimize the initial impurity load.

Process Control: Optimizing reaction conditions to suppress the formation of unwanted byproducts.

Purge Studies: Implementing "fate and purge" studies, which may involve spiking experiments, to understand how impurities behave throughout the synthesis and to demonstrate their removal by downstream purification steps like distillation and crystallization. pharmoutsourcing.comregistech.comtriphasepharmasolutions.com

Targeted Removal: Employing specific purification techniques, as described in the previous section, to eliminate key impurities that are difficult to separate otherwise. google.com

| Impurity Type | Common Examples | Source | Control Method |

| Metallic Chlorides | AlCl₃, TiCl₄, FeCl₃ | Metallurgical-grade silicon, silicon alloys | Adsorption, Rectification |

| Other Chlorosilanes | SiCl₄, Si₃Cl₈ | Side reactions during synthesis | Rectification (Distillation) |

Combination Adsorption and Rectification Strategies

Derivatization Pathways and Novel this compound Compounds

This compound serves as a versatile building block for the synthesis of other silicon-containing compounds. Its reactivity, particularly the Si-Si bond, allows for various derivatization pathways.

In the presence of Lewis bases, such as a chloride ion, this compound can undergo disproportionation reactions. acs.org This process is believed to proceed through a key trichlorosilanide anion ([SiCl₃]⁻) intermediate. acs.org These reactions lead to the formation of a variety of perchlorinated oligosilanes. For example, catalytic amounts of trialkylamines can trigger the quantitative transformation of this compound into dodecachloroneopentasilane (Si(SiCl₃)₄) and silicon tetrachloride. wikipedia.orgacs.org

Another significant derivatization pathway involves the reaction of this compound with chlorinated hydrocarbons. This process, which can be activated by a small concentration of chloride ions at room temperature, yields highly functionalized organochlorosilanes. eurekalert.org These novel compounds are valuable as crosslinkers in the production of advanced silicone materials and for creating inorganic-organic hybrid materials. eurekalert.org

| Reactants | Reagent/Catalyst | Novel Products | Reference |

| This compound | Trialkylamines (Lewis Base) | Dodecachloroneopentasilane (Si(SiCl₃)₄), Silicon Tetrachloride | wikipedia.orgacs.org |

| This compound | Chloride Ions | Open-chain oligosilane-chloride adducts (e.g., [Si₃Cl₉]⁻) | acs.org |

| This compound, Chlorinated Hydrocarbons | Chloride Ions | Highly functionalized organochlorosilanes | eurekalert.org |

Reaction Mechanisms and Chemical Kinetics of Hexachlorodisilane

Gas-Phase Thermal Decomposition Pathways

The thermal decomposition of hexachlorodisilane in the gas phase is a critical aspect of its chemistry, particularly in applications like chemical vapor deposition (CVD).

The primary gas-phase thermal decomposition of this compound is understood to proceed through a homogeneous reaction, yielding tetrachlorosilane (B154696) (SiCl₄) and dichlorosilylene (B1217353) (SiCl₂). researchgate.netresearchgate.net This decomposition pathway is represented by the following reaction:

Si₂Cl₆ → SiCl₄ + SiCl₂ researchgate.netrsc.org

The kinetics of this compound decomposition are strongly influenced by both temperature and pressure.

Temperature: The rate of decomposition increases significantly with temperature. Kinetic calculations have shown that at 600 °C, 90% decomposition of Si₂Cl₆ occurs in 0.11 seconds, while at 800 °C, the same level of decomposition is achieved in a much shorter time of 0.55 x 10⁻³ seconds. researchgate.netresearchgate.net The Arrhenius equation derived from experimental data over the temperature range of 596–655 K further quantifies this relationship:

log(k₁/s⁻¹) = (13.49 ± 0.12) – (205.9 ± 1.4 kJ mol⁻¹)/RT ln 10 rsc.org

This equation highlights the exponential dependence of the rate constant (k₁) on temperature.

Pressure: The effect of total pressure on the decomposition rate varies with temperature. At a lower temperature of 600 °C, the time-dependent pyrolysis ratio of Si₂Cl₆ increases as the total pressure decreases. researchgate.net However, at a higher temperature of 800 °C, the pyrolysis ratio is nearly independent of the total pressure. researchgate.net Studies have also shown that the reaction is in its high-pressure, first-order region, as the addition of an inert gas like nitrogen did not affect the rate constant at 636 K. lookchem.com

Interactive Table: Decomposition of this compound

| Temperature (°C) | Time for 90% Decomposition (s) | Pressure Dependence |

|---|---|---|

| 600 | 0.11 researchgate.netresearchgate.net | Pyrolysis ratio increases as total pressure decreases. researchgate.net |

| 800 | 0.00055 researchgate.netresearchgate.net | Pyrolysis ratio is almost the same regardless of total pressure. researchgate.net |

The study of scavengers provides insight into the intermediates formed during decomposition. In the presence of iodine (I₂), a scavenger, the decomposition of this compound still produces tetrachlorosilane (SiCl₄). rsc.org The dichlorosilylene (SiCl₂) intermediate is trapped by the iodine in a fast reaction to form dichlorodiiodosilane (SiCl₂I₂). rsc.org

The two-step mechanism is as follows:

Si₂Cl₆ → SiCl₂ + SiCl₄ (slow) rsc.orglookchem.com

SiCl₂ + I₂ → SiCl₂I₂ (fast) rsc.orglookchem.com

Influence of Temperature and Pressure on Reaction Kinetics

Solution-Phase Reactivity of this compound

In the solution phase, the reactivity of this compound is dominated by its interaction with protic solvents, most notably water.

This compound reacts readily with water or moisture, a process known as hydrolysis. acs.orgcetjournal.it This reaction is a key consideration in the handling and disposal of the compound.

The hydrolysis of this compound is a complex process that leads to the formation of a mixture of silicon oxides and gaseous hydrogen chloride (HCl). researchgate.net The initial step involves the reaction of the Si-Cl bonds with water to form silanol (B1196071) (Si-OH) groups and HCl. google.com

Si₂Cl₆ + 6H₂O → Si₂(OH)₆ + 6HCl

Hydrolysis Kinetics and Product Formation

Formation of Shock-Sensitive Hydrolysis Products

This compound (HCDS) is highly reactive with water and moisture. chemicalbook.comgelest.comaltogenchemicals.com This hydrolysis reaction can lead to the formation of solid deposits that are known to be shock-sensitive, meaning they can ignite or explode upon mechanical impact. nih.govfigshare.comacs.orggoogle.comacs.org This hazardous property has been the subject of several investigations to understand the underlying chemical mechanisms.

The hydrolysis products are not a single, simple compound but rather a complex mixture. acs.org The general composition of these shock-sensitive materials has been identified as [SiOx(OH)4–2x]m[Si2Oy(OH)6–2y]n(H2O)o, where x ranges from 0 to 2, y from 0 to 3, m is less than n, and o is variable. figshare.com A crucial finding is that the Si-Si bond present in the original this compound molecule is preserved during the hydrolysis process. nih.gov

The shock sensitivity arises from a rapid, exothermic redox reaction that occurs upon impact. figshare.com In this reaction, the silicon atoms within the Si-Si bonds act as the reductant, while the hydrogen atoms in the silanol (Si-OH) groups and absorbed water molecules serve as the oxidant. nih.govfigshare.comacs.org A mechanical impact provides the activation energy to cleave the Si-Si bonds, initiating a sequence of free-radical reactions. nih.govfigshare.com This leads to an intramolecular oxidation of the adjacent silanol groups, resulting in the formation of a more stable, networked Si-O-Si structure and the rapid release of hydrogen gas. nih.govfigshare.com

The conditions under which this compound is hydrolyzed play a significant role in the shock sensitivity of the resulting products. acs.org For instance, hydrolysis products formed on substrates in a flow of humid air and subsequently aged in a dry environment tend to be shock-sensitive. acs.org The use of high-purity HCDS and a warm aging temperature can also promote the generation of these hazardous materials. acs.org Conversely, treating the hydrolyzed deposits with excess water or through controlled heating can help mitigate their shock sensitivity. acs.org Introducing this compound into an aqueous sulfuric acid solution has also been shown to prevent the formation of shock-sensitive products. google.com

Table 1: Factors Influencing Shock Sensitivity of HCDS Hydrolysis Products

| Factor | Influence on Shock Sensitivity | Source(s) |

| Moisture/Water | Essential for the initial hydrolysis reaction that forms the sensitive products. | nih.gov, figshare.com, acs.org |

| Preservation of Si-Si Bonds | The presence of Si-Si bonds in the hydrolyzed product is a key requirement for shock sensitivity. | nih.gov |

| Presence of Silanol (Si-OH) Groups | Act as the oxidant in the shock-initiated redox reaction. | nih.gov, figshare.com |

| Mechanical Impact/Thermal Shock | Provides the activation energy to initiate the explosive decomposition. | figshare.com |

| Aging in Dry Environment | Tends to increase the shock sensitivity of the hydrolyzed deposits. | acs.org |

| Excess Water Treatment | Can reduce or eliminate the shock sensitivity of the deposits. | acs.org |

| Sulfuric Acid Treatment | Prevents the formation of shock-sensitive hydrolysis products. | google.com |

Reactions with Lewis Bases and Oligomerization

This compound exhibits reactivity towards Lewis bases, which can catalyze its decomposition and lead to the formation of larger silicon-containing molecules (oligomerization). chemicalbook.comwikipedia.org At room temperature, in the presence of a Lewis base, this compound can disproportionate. wikipedia.org

For example, when heated with catalytic amounts of triphenylphosphine (B44618) or triphenylarsine, this compound decomposes to form silicon tetrachloride and a polymer with the empirical formula (SiCl2)n. chemicalbook.com A similar decomposition is observed with trimethylamine. chemicalbook.com This reactivity highlights the ability of Lewis bases to cleave the Si-Si bond or promote rearrangement reactions. The reaction with N-methylaniline also results in the cleavage of the Si-Si bond, yielding N,N-methylphenylamino-substituted monosilanes. researchgate.net

The interaction with pyridine (B92270), another Lewis base, has been studied, particularly in the context of chemical vapor deposition and atomic layer deposition (ALD). chemicalbook.comfigshare.comresearchgate.netacs.org In the presence of pyridine, this compound can react with hydrogen chloride to produce silicon tetrachloride and hydrogen gas. chemicalbook.com Pyridine is also used as a catalyst in the ALD of silicon dioxide from this compound and water. figshare.comresearchgate.netacs.org The pyridine facilitates the surface reactions, but its strong interaction with the hydroxylated silica (B1680970) surface can influence the deposition process. figshare.com

These reactions underscore the role of Lewis bases in activating this compound, leading to either decomposition, oligomerization, or facilitating reactions with other reagents.

Reduction Chemistry of this compound

This compound is a key precursor in the synthesis of disilane (B73854) (Si2H6) through reduction reactions with hydride reagents. acs.orggoogle.comgoogle.com A common and effective method involves the use of lithium aluminum hydride (LiAlH4) in an organic solvent, such as di-n-butyl ether. acs.org This reaction can achieve yields of approximately 80%. acs.org

While effective, lithium aluminum hydride is relatively expensive for industrial-scale production. google.com Research has shown that a mixture of lithium hydride (LiH) and lithium aluminum hydride can be used as a more cost-effective reducing agent. google.comgoogle.com Although lithium hydride alone is not efficient at reducing this compound, its combination with a catalytic amount of lithium aluminum hydride allows it to actively participate in the reduction. google.com This mixed-hydride system can provide high yields of disilane (around 90%) while significantly reducing the consumption of the more expensive LiAlH4. google.com The reaction is typically carried out in an ether-based solvent at temperatures ranging from -25°C to 50°C. google.com

This compound is a valuable reagent for the deoxygenation of various organophosphorus compounds, most notably phosphine (B1218219) oxides, to regenerate the corresponding phosphines. acs.orgwikipedia.orgevonik.com This reaction is significant for recycling phosphine ligands, which are often expensive and are converted to their oxides in the course of many catalytic reactions, such as the Wittig reaction. wikipedia.orgresearchgate.net

The deoxygenation of acyclic phosphine oxides using this compound proceeds stereospecifically with retention of configuration at the phosphorus center. acs.org This stereochemical outcome is a key advantage of this reagent. The general reaction can be represented as:

2 R3PO + Si2Cl6 → 2 R3P + Si2O2Cl4 (or other silicon-oxygen compounds)

The reaction is often carried out in solvents like benzene (B151609) or chloroform. wikipedia.org Compared to other silicon-based reducing agents like trichlorosilane, which often requires a base and can lead to inversion of configuration, this compound offers a direct route to phosphines with retained stereochemistry. acs.orgwikipedia.org More recent methods have combined this compound with an activating agent like oxalyl chloride to achieve the reduction of phosphine oxides under mild conditions. acs.org This approach has been successfully applied to the reduction of the industrial byproduct triphenylphosphine oxide. researchgate.netacs.org

Reduction to Disilane via Hydride Reagents

Heterogeneous Reaction Pathways: Surface Chemistry

Adsorption and Surface Reaction on Dielectric Substrates (e.g., Amorphous Silica)

The surface chemistry of this compound on dielectric substrates, particularly amorphous silica (SiO2), is of significant interest for applications in semiconductor manufacturing, such as atomic layer deposition (ALD). koreascience.krjkcs.or.krresearchgate.net Theoretical studies using density functional theory (DFT) have been employed to understand the initial stages of HCDS interaction with silica surfaces. koreascience.krjkcs.or.krresearchgate.netresearchgate.net

On an amorphous silica surface, two primary reaction sites are considered: surface hydroxyl (-OH) groups and strained two-membered siloxane rings (Si-O-Si). koreascience.krjkcs.or.krresearchgate.net Investigations have shown that the energy barrier for the chemical reaction of an HCDS molecule with these sites is higher than its adsorption energy. koreascience.krjkcs.or.krresearchgate.net This indicates that at lower temperatures, a physically adsorbed HCDS molecule is more likely to desorb from the surface than to react with it. koreascience.krjkcs.or.kr

For a reaction to occur, the HCDS molecule requires sufficient kinetic energy to overcome this activation barrier. koreascience.krjkcs.or.kr Therefore, thermal ALD processes using HCDS typically require elevated temperatures. koreascience.krjkcs.or.kr Once a this compound molecule has reacted with the surface, for example, forming a surface-bound -Si2Cl5 group, the subsequent reaction of another HCDS molecule on top of this modified surface has a much higher energy barrier. jkcs.or.kr This property is crucial for the self-limiting nature of ALD, which allows for precise, layer-by-layer film growth. koreascience.krjkcs.or.kr The surface chemistry of HCDS has also been studied on other dielectric surfaces, such as silicon nitride (SixNy), where the Si-Si bond in HCDS is believed to contribute to its higher reactivity compared to single-silicon precursors like silicon tetrachloride, enabling lower-temperature deposition processes. aip.orgx-mol.net

Table 2: Energetics of HCDS Interaction with Amorphous Silica

| Interaction | Description | Energetic Consideration | Source(s) |

| Adsorption | Physical binding of HCDS to the silica surface. | Adsorption energy is lower than the reaction energy barrier. | koreascience.kr, jkcs.or.kr, researchgate.net |

| Surface Reaction | Chemical bond formation between HCDS and surface sites (-OH, Si-O-Si rings). | Requires overcoming a significant activation energy barrier. | koreascience.kr, jkcs.or.kr, researchgate.net |

| Desorption | Release of the adsorbed HCDS molecule from the surface. | Favored over reaction at low temperatures due to the energy barrier for reaction. | koreascience.kr, jkcs.or.kr |

| Self-Limiting Reaction | Reaction of a second HCDS molecule on an already HCDS-modified surface. | The energy barrier for this subsequent reaction is significantly higher, preventing multilayer growth in a single cycle. | jkcs.or.kr |

Self-Limiting Characteristics in Surface Deposition

The self-limiting nature of this compound (Si₂Cl₆) in surface deposition processes is a cornerstone of its application in atomic layer deposition (ALD). This characteristic allows for the precise, layer-by-layer growth of thin films, which is critical in the fabrication of modern semiconductor devices. jkcs.or.kraip.orgjkcs.or.kr The self-limiting mechanism ensures that the film growth per cycle is constant and independent of precursor dosage beyond a certain point, leading to excellent film uniformity and thickness control. aip.org

The fundamental principle behind the self-limiting behavior of this compound lies in the chemistry of its surface reactions. During an ALD cycle, the substrate surface, which is typically terminated with reactive groups such as hydroxyl (-OH) or amine (-NH₂), is exposed to Si₂Cl₆ vapor. The Si₂Cl₆ molecule reacts with these surface sites. This reaction proceeds until all the available reactive sites are consumed. Once the surface is fully covered with a monolayer of the silicon precursor, the reaction automatically stops.

A key aspect of this self-termination is the formation of a passivating layer of chlorine atoms on the surface. ibm.com After the initial reaction of Si₂Cl₆ with the surface, the newly formed surface is terminated with Si-Cl bonds. This chlorinated surface is non-reactive towards further Si₂Cl₆ molecules in the gas phase under typical ALD conditions. ibm.com Consequently, no further deposition of silicon occurs, and the growth is self-limited to a single monolayer (or a fraction of a monolayer, depending on the steric hindrance of the precursor molecules and the density of reactive sites). The subsequent introduction of a co-reactant, such as water or ammonia (B1221849), is then required to remove the chlorine atoms and restore the reactive sites on the surface for the next Si₂Cl₆ pulse.

Theoretical studies employing Density Functional Theory (DFT) have provided a deeper understanding of the self-limiting reaction mechanism at the atomic level. jkcs.or.krjkcs.or.krkoreascience.krresearchgate.net These computational models have shown that the energy barrier for a this compound molecule to react with a surface that has already been modified by Si₂Cl₆ is significantly higher than the energy barrier for the initial reaction with the pristine surface. jkcs.or.krjkcs.or.krresearchgate.net For instance, in the deposition of silicon dioxide (SiO₂) on an amorphous silica surface, the reaction of Si₂Cl₆ with surface hydroxyl groups has a certain activation energy. However, once the surface is covered by -Si₂Cl₅ groups, the energy barrier for a new Si₂Cl₆ molecule to react with this modified surface increases substantially. jkcs.or.krjkcs.or.krresearchgate.net This high energy barrier effectively prevents multilayer growth and enforces the self-limiting nature of the deposition.

The self-limiting growth of silicon-based films using this compound has been demonstrated in various material systems, including silicon nitride (SiNₓ) and silicon carbonitride (SiCₓNᵧ). aip.orgacs.org In the ALD of SiNₓ using Si₂Cl₆ and ammonia (NH₃) plasma, the Si₂Cl₆ precursor reacts with the -NHₓ surface species created during the plasma cycle. acs.org This reaction is self-limiting, contributing to the controlled growth of the nitride film. aip.org Similarly, pyridine-catalyzed ALD of SiO₂ from this compound and water exhibits self-limiting growth when both half-reactions are catalyzed. figshare.comacs.org

The following table summarizes research findings on the self-limiting deposition of films using this compound, highlighting the different material systems and process conditions.

| Film Material | Co-reactant | Deposition Temperature (°C) | Growth per Cycle (nm) | Key Findings |

| Silicon Nitride (SiNₓ) | N₂H₄ | 525 - 650 | ~0.23 | The deposition reaction was self-limiting. researchgate.net |

| Silicon Nitride (SiNₓ) | NH₃ plasma | 300 | 0.09 | The process showed distinct self-limiting growth behavior. researchgate.net |

| Silicon Dioxide (SiO₂) | Water (with pyridine catalyst) | 515 - 557 | 0.24 - 0.28 | Self-limiting growth was achieved when both half-reactions were catalyzed. figshare.comacs.orgresearchgate.net |

| Silicon Carbonitride (SiCₓNᵧ) | CH₃NH₂ plasma | - | ~0.1 | The ALD process demonstrated self-limiting growth conditions. acs.org |

| Silicon (Si) | Atomic Hydrogen | 400 | - | Si deposition was self-limiting due to Cl termination of the surface. ibm.com |

Advanced Materials Deposition and Growth Utilizing Hexachlorodisilane

Chemical Vapor Deposition (CVD) Applications

Chemical Vapor Deposition (CVD) is a primary method where HCDS is employed to create high-quality, high-performance solid materials in the form of thin films. sarchemlabs.com In the semiconductor industry, CVD is crucial for depositing silicon-based layers onto wafers, which are the foundational components of integrated circuits. sarchemlabs.com

Deposition of High-Purity Silicon Thin Films

Hexachlorodisilane is a key precursor in CVD processes for the production of high-purity silicon thin films. factmr.commarketresearchintellect.com These films are fundamental to the manufacturing of advanced electronic components. factmr.com The use of high-purity HCDS ensures the resulting silicon wafers have fewer defects, leading to improved performance and reliability of semiconductor devices. marketresearchintellect.com

The deposition of polycrystalline silicon films from HCDS has been investigated at atmospheric pressure using both hydrogen and nitrogen carrier gases across a temperature range of 450–900°C. researchgate.net Research indicates two distinct growth regimes depending on high and low temperatures and the presence or absence of hydrogen. researchgate.net The transition from amorphous to polycrystalline silicon growth occurs between 600–650°C. researchgate.net Films deposited at 600°C are initially amorphous but crystallize during the growth process. researchgate.net Notably, the chlorine content in films grown at high temperatures is less than 0.01 at.%. researchgate.net

Formation of Silicon Nitride (SiNₓ) Films

HCDS is widely used as a precursor for the deposition of silicon nitride (SiNₓ) films, which serve as dielectric barriers, passivation layers, and masks for ion implantation in semiconductor manufacturing. sarchemlabs.com When combined with ammonia (B1221849) (NH₃) in a CVD process, HCDS acts as the silicon source, enabling the formation of high-quality silicon nitride layers with excellent electrical insulation and thermal stability. sarchemlabs.com

The growth of silicon nitride films using HCDS and ammonia has been demonstrated at a pressure of 0.7 Torr and temperatures ranging from 450°C to 850°C. researchgate.netresearchgate.net The deposition is kinetically controlled with an activation energy of 29.3 kcal/mole. researchgate.netresearchgate.net Growth rates are significantly higher than those achieved with dichlorosilane (B8785471) (SiH₂Cl₂) under similar conditions, while the physical properties of the films remain comparable. researchgate.netresearchgate.net At higher deposition temperatures, stoichiometric Si₃N₄ films with no detectable chlorine can be produced when the NH₃/Si₂Cl₆ ratio is 60 or greater. researchgate.netresearchgate.net HCDS is favored for its ability to achieve satisfactory deposition rates at lower temperatures compared to other precursors. epo.org For instance, it can deposit silicon nitride films at a rate of approximately 1 nm/min at 600°C. epo.org

Growth of Silicon Oxide (SiO₂) Layers

In addition to silicon and silicon nitride, HCDS is also utilized in the CVD process for depositing silicon oxide (SiO₂) layers. sarchemlabs.com These films are critical as insulators in semiconductor devices, such as gate oxides in metal-oxide-semiconductor field-effect transistors (MOSFETs). sarchemlabs.com By reacting HCDS with oxygen or other oxidizing agents, high-quality silicon oxide films can be produced. sarchemlabs.com The uniformity and purity of these layers are essential for the performance and reliability of the final semiconductor device. sarchemlabs.com

Low-Pressure Chemical Vapor Deposition (LPCVD) Regimes

This compound is particularly effective in Low-Pressure Chemical Vapor Deposition (LPCVD) processes. sarchemlabs.com LPCVD utilizes reduced pressure to lower the required deposition temperature, creating a suitable environment for the use of HCDS. sarchemlabs.com In the LPCVD chamber, HCDS thermally decomposes, releasing silicon atoms that form a silicon-containing layer on the substrate. sarchemlabs.com

LPCVD of silicon nitride films using HCDS and ammonia can be performed at pressures of about 0.1 to 5 torr and temperatures ranging from 800°C to 900°C. google.com For silicon dioxide and silicon oxynitride films, LPCVD using HCDS with nitrous oxide (N₂O) and ammonia (NH₃) has been conducted in the temperature range of 550°C to 850°C. lookchem.comibm.com The activation energy for SiO₂ deposition in this regime is 29 kcal/mole. lookchem.comibm.com Under comparable conditions, the growth rates of SiO₂ from HCDS are at least three times higher than those from dichlorosilane or silane (B1218182). lookchem.comibm.com

Plasma-Enhanced Chemical Vapor Deposition (PECVD) for Specific Film Types

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is another technique where HCDS is employed, particularly for depositing films at lower temperatures. While thermal LPCVD often requires high temperatures, PECVD can deposit films at temperatures below 400°C. researchgate.net However, PECVD can sometimes result in poor step coverage and lower film quality. e-asct.org

HCDS has been used in PECVD for the deposition of silicon nitride films. wipo.int For instance, silicon nitride films deposited using an HCDS precursor and an Ar/NH₃ plasma at 300°C exhibited a wet etch rate of 1.2 nm/min. e-asct.orge-asct.org Studies have shown that the properties of PECVD silicon nitride films, such as density, are influenced by factors like plasma gas composition and process temperature. e-asct.org

Atomic Layer Deposition (ALD) Methodologies

This compound is a significant precursor in Atomic Layer Deposition (ALD), a technique that allows for precise, controlled growth of thin films with atomic-scale thickness control. silicongases.comavsconferences.org ALD is increasingly favored over traditional CVD for applications requiring high conformality and uniformity, especially in modern scaled semiconductor devices.

HCDS has been a key chlorosilane precursor in both thermal and plasma-enhanced ALD (PEALD) of silicon nitride. The first thermal ALD of SiNₓ in 1997 utilized HCDS and hydrazine (B178648) (N₂H₄) at temperatures between 525°C and 650°C. sigmaaldrich.com Later, successful deposition of SiNₓ using HCDS and ammonia was demonstrated at temperatures as low as 515–557°C. sigmaaldrich.com

In PEALD, HCDS has been used extensively with ammonia plasma at temperatures ranging from 300–400°C to grow SiNₓ films. This method allows for conformal deposition on high-aspect-ratio structures. For instance, a study on SiNₓ deposition using HCDS and hydrazine in a thermal ALD process between 250-400°C yielded uniform films with low impurity levels. confex.com

For silicon dioxide ALD, challenges can arise when using HCDS and water at low temperatures, sometimes requiring the use of catalysts like pyridine (B92270) or ammonia to facilitate the reaction. avsconferences.org

Thermal Atomic Layer Deposition Processes

Thermal Atomic Layer Deposition (ALD) using this compound is a key process for depositing silicon-based thin films, such as silicon nitride (SiNₓ) and silicon dioxide (SiO₂), with high precision. This method relies on self-limiting surface reactions at elevated temperatures.

For the deposition of silicon nitride, this compound is typically co-reacted with a nitrogen source like hydrazine (N₂H₄) or ammonia (NH₃). The pioneering work in SiNₓ thermal ALD demonstrated the use of Si₂Cl₆ and N₂H₄ at temperatures ranging from 525 to 650 °C. semanticscholar.org Later studies showed successful deposition of SiNₓ using Si₂Cl₆ and NH₃ at temperatures between 515 and 557 °C. semanticscholar.org A notable characteristic of using chlorosilane precursors like HCDS in thermal ALD is the requirement for a significant precursor exposure to achieve surface saturation. aip.org

In a specific thermal ALD process for silicon nitride using HCDS and a high-purity hydrazine source, deposition was conducted between 250°C and 400°C. confex.comrasirc.com The resulting films showed a growth per cycle (GPC) of 0.4-0.5 Å/cycle at 400°C, with a refractive index of approximately 1.8. confex.comrasirc.com These films exhibited low levels of oxygen (<2%) and chlorine (<1%) impurities. confex.com

For silicon dioxide (SiO₂) deposition, this compound has been used with ozone (O₃) as the oxygen source. This process operates within a self-limiting ALD window at temperatures between 403-453°C.

It's noteworthy that the presence of the Si-Si bond in this compound contributes to a higher growth rate in ALD compared to single-silicon-atom precursors like tetrachlorosilane (B154696) (SiCl₄). jkcs.or.kr

Plasma-Enhanced Atomic Layer Deposition (PEALD) for Low-Temperature Applications

Plasma-Enhanced Atomic Layer Deposition (PEALD) offers a low-temperature alternative to thermal ALD, which is crucial for manufacturing modern semiconductor devices that incorporate temperature-sensitive materials. avsconferences.org By using plasma to activate the reactant gases, PEALD processes with this compound can proceed at temperatures below 400°C. acs.orgnih.gov

In a typical PEALD process for silicon nitride, Si₂Cl₆ is used as the silicon precursor with an ammonia (NH₃) plasma. This process can yield highly conformal films with excellent thickness control. acs.orgnih.gov For instance, at substrate temperatures of 400°C or lower, SiNₓ films with over 95% conformality on high-aspect-ratio nanostructures have been achieved. acs.orgnih.gov The growth mechanism involves Si₂Cl₆ reacting with surface –NH₂ groups, followed by the NH₃ plasma abstracting surface chlorine atoms and restoring a nitrogen-terminated surface. acs.orgnih.gov

To further refine the film properties, novel three-step PEALD processes have been developed. One such process involves sequential exposures to Si₂Cl₆, methylamine (B109427) (CH₃NH₂), and a nitrogen (N₂) plasma. acs.orgnih.gove-asct.org This method was designed to reduce the hydrogen content in the film and enhance conformality on high-aspect-ratio structures by forming Si-N-Si bonds during the thermal CH₃NH₂ step, in addition to the N₂ plasma step. acs.orgnih.gov This process, conducted at 400°C, resulted in SiNₓ films with a conformality of about 90% and a growth per cycle of approximately 0.9 Å. acs.orgnih.gov

The use of PEALD with HCDS has been shown to produce silicon nitride films with improved density and lower wet etch rates compared to some thermal ALD processes, especially at lower temperatures. e-asct.org For example, SiNₓ films deposited using HCDS and an Ar/NH₃ plasma at 300°C demonstrated a wet etch rate of 1.2 nm/min. e-asct.org

Precursor Efficacy and Growth Rate in ALD

The efficacy of this compound as an ALD precursor is largely attributed to its molecular structure, which contains two silicon atoms. This feature generally leads to a higher growth per cycle (GPC) compared to precursors with a single silicon atom, such as tetrachlorosilane (SiCl₄). jkcs.or.kr

The GPC in ALD processes is a critical parameter that is influenced by the deposition method (thermal vs. plasma-enhanced), temperature, and the co-reactants used.

Thermal ALD Growth Rates:

SiNₓ from Si₂Cl₆ and N₂H₄: In a study conducted between 525 and 650°C, a GPC of approximately 2.3 Å/cycle was reported. aip.org

SiNₓ from Si₂Cl₆ and NH₃: At deposition temperatures of 515 and 557°C, the growth rates were found to be 0.24 nm/cycle and 0.28 nm/cycle, respectively.

SiNₓ from Si₂Cl₆ and high-purity N₂H₄: At 400°C, a GPC of 0.4-0.5 Å/cycle was achieved. confex.com

PEALD Growth Rates:

SiNₓ from Si₂Cl₆ and NH₃ plasma: At temperatures of 400°C and below, a GPC of about 1.2 Å/cycle was achieved. acs.orgnih.gov

SiNₓ from three-step Si₂Cl₆/CH₃NH₂/N₂ plasma: At 400°C, this process yielded a GPC of approximately 0.9 Å. acs.orgnih.gov In a similar two-step process using Si₂Cl₆ and a CH₃NH₂ plasma, the GPC was also around 0.9 Å. avs.org

The following interactive table summarizes the growth per cycle for various ALD processes using this compound.

| Deposition Method | Co-reactant(s) | Temperature (°C) | Growth Per Cycle (Å/cycle) |

| Thermal ALD | N₂H₄ | 525-650 | ~2.3 |

| Thermal ALD | NH₃ | 515 | 2.4 |

| Thermal ALD | NH₃ | 557 | 2.8 |

| Thermal ALD | High-purity N₂H₄ | 400 | 0.4-0.5 |

| PEALD | NH₃ plasma | ≤400 | ~1.2 |

| PEALD | CH₃NH₂, N₂ plasma | 400 | ~0.9 |

| PEALD | CH₃NH₂ plasma | 400 | ~0.9 |

Conformality and Film Quality in ALD Processes

Conformality, which describes the ability of a deposition process to uniformly coat complex, high-aspect-ratio (HAR) structures, is a hallmark of ALD and is critical for the fabrication of advanced semiconductor devices. researchgate.net The use of this compound in ALD processes, particularly PEALD, has demonstrated the ability to produce highly conformal thin films.

Research has shown that PEALD of silicon nitride using Si₂Cl₆ and an NH₃ plasma at temperatures of 400°C or lower can achieve a conformality of over 95% on HAR nanostructures. acs.orgnih.gov Similarly, a three-step PEALD process utilizing Si₂Cl₆, CH₃NH₂, and an N₂ plasma at 400°C resulted in films with approximately 90% conformality on HAR structures. acs.orgnih.gov Another study reported that a three-step PEALD process using Si₂Cl₆, CH₃NH₂, and N₂ plasma at 400°C resulted in SiNₓ thin films with about 95% conformality on patterned structures with an aspect ratio of approximately 5. e-asct.org

The quality of the deposited films is another crucial aspect, often evaluated by metrics such as film density, impurity content, and electrical properties. The choice of precursors and deposition conditions significantly impacts these characteristics. For instance, thermal ALD of SiNₓ with HCDS and hydrazine can produce films with low oxygen (<2%) and chlorine (<1%) impurities. confex.com PEALD processes are often favored for achieving high-quality films at lower temperatures, which helps to prevent thermal damage to the substrate and other components. jkcs.or.kr However, PEALD can sometimes suffer from non-uniform film properties on HAR structures. researchgate.net

The development of novel ALD processes, such as the three-step method, aims to improve film quality by, for example, reducing hydrogen content, which can affect the film's electrical and mechanical properties. acs.orgnih.gov

Nanomaterial Synthesis and Engineering

Beyond thin film deposition, this compound is also explored as a precursor in the synthesis of silicon nanomaterials. Its electrochemical properties allow for its use in the direct deposition of silicon nanostructures.

Direct Electrochemical Deposition of Silicon Nanowires

The direct electrochemical deposition of silicon nanowires can be achieved through a process known as electrochemical liquid-liquid-solid (ec-LLS) growth. researchgate.netrsc.orgnih.gov In this method, a liquid metal, such as gallium, acts as a cathode and a solvent for silicon. researchgate.netrsc.org The silicon precursor, dissolved in an electrolyte, is electrochemically reduced at the liquid metal surface. researchgate.net

This compound has been investigated as a potential precursor for Si ec-LLS electrodeposition. researchgate.net Voltammetric studies indicate that the electrochemical response of HCDS is mechanistically similar to that of silicon tetrachloride (SiCl₄). researchgate.net The reduction process involves the formation of intermediate species. For instance, in the reduction of SiCl₄, a polymer-like intermediate such as Si₂Cl₆ has been suggested to form before the final deposition of silicon.

However, studies on the deposition efficiency of this compound have shown a low faradaic efficiency. This, combined with its chemical instability, has limited its utility as a reagent for Si electrodeposition in comparison to SiCl₄.

Seeded Growth Mechanisms for Silicon Nanostructures

Seeded growth is a common strategy for synthesizing one-dimensional nanostructures like nanowires. In this approach, a nanocrystal of a catalytic metal, often gold, serves as a seed for the growth of the nanowire. The silicon precursor decomposes at the surface of the seed, leading to the nucleation and growth of a silicon nanowire.

One prominent seeded growth technique is the solution-liquid-solid (SLS) method, where the reaction occurs in a high-boiling-point solvent. nthu.edu.twresearchgate.net While the SLS method has been successfully used to grow silicon nanowires using precursors like trisilane (Si₃H₈), there is currently a lack of specific research detailing the use of this compound as the silicon source in this or other seeded growth mechanisms for silicon nanostructures. nthu.edu.twresearchgate.netberkeley.edu

Vibrational Spectroscopy Analysis (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for probing the molecular structure and bonding within this compound (Si₂Cl₆). These analyses provide insights into the molecule's fundamental vibrational modes and can be used to identify reaction intermediates and products.

The vibrational spectra of this compound have been extensively studied in the gaseous, liquid, and solid phases. rsc.orgrsc.org The data are consistently interpreted based on a staggered D₃d symmetry model for the molecule. rsc.orgrsc.orgaip.org This model predicts specific numbers and symmetries for IR and Raman active bands. chegg.com Normal coordinate calculations, using force constants transferred from tetrachlorosilane (SiCl₄), have been employed to aid in the assignment of the fundamental frequencies. rsc.orgrsc.org

Computational studies using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) with basis sets such as 6-31G** have also been performed to calculate the vibrational frequencies. sioc-journal.cn A scaled HF/6-31G** force field, with a scaling factor of 0.9, resulted in an average error of 7.3 cm⁻¹ between predicted and observed frequencies. sioc-journal.cn DFT calculations at the B3LYP/6-31G** level showed a mean absolute deviation of 6.0 cm⁻¹ from the observed frequencies. sioc-journal.cn

A notable feature in the Raman spectrum of this compound is the isotopic splitting of the totally symmetric Si-Cl stretching mode (a₁g). rsc.org Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, five of the seven predicted components of this mode are clearly resolved. rsc.orgrsc.org The observed fundamental vibrational frequencies for this compound are summarized in the table below.

Fundamental Vibrational Frequencies of this compound (Si₂Cl₆)

| Symmetry | Mode | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) | Description |

|---|---|---|---|---|

| a₁g | ν₁ | 622 | Inactive | Si-Cl₃ Symmetric Stretch |

| a₁g | ν₂ | 428 | Inactive | Si-Si Stretch |

| a₁g | ν₃ | 180 | Inactive | Si-Cl₃ Symmetric Deformation |

| a₂u | ν₄ | Inactive | 623 | Si-Cl₃ Asymmetric Stretch |

| a₂u | ν₅ | Inactive | 129 | Si-Cl₃ Asymmetric Deformation |

| a₁u | ν₆ | Inactive | Inactive | Torsion |

| e₉ | ν₇ | 622 | Inactive | Si-Cl₃ Asymmetric Stretch |

| e₉ | ν₈ | 245 | Inactive | Si-Cl₃ Asymmetric Deformation |

| e₉ | ν₉ | 75 | Inactive | Si-Cl₃ Rocking |

| eᵤ | ν₁₀ | Inactive | 623 | Si-Cl₃ Asymmetric Stretch |

| eᵤ | ν₁₁ | Inactive | 212 | Si-Cl₃ Asymmetric Deformation |

| eᵤ | ν₁₂ | Inactive | 75 | Si-Cl₃ Rocking |

Data compiled from Ozin, 1969. rsc.org

Infrared spectroscopy is particularly useful for characterizing the products formed from reactions involving this compound, such as hydrolysis. The hydrolysis of Si₂Cl₆ preserves the Si-Si bond to a significant extent, and the resulting products exhibit distinct IR bands. cetjournal.itacs.org

Key spectroscopic signatures of hydrolyzed this compound deposits include:

~3250 cm⁻¹: A broad band attributed to OH-stretching in hydrogen-bonded silanol (B1196071) (Si-OH) groups and adsorbed water. cetjournal.it

1630 cm⁻¹: The OH-bending mode of water. cetjournal.it

~1000-1060 cm⁻¹: A strong band assigned to the asymmetric stretching mode of Si-O-Si linkages, formed from the condensation of silanol groups. cetjournal.it

~870 cm⁻¹: An indication of the presence of Si-Si bonds, which is a crucial band for confirming the preservation of the disilane (B73854) structure during reaction. cetjournal.itacs.org This band diminishes upon oxidation of the Si-Si linkages. cetjournal.it

~800 cm⁻¹: A band attributed to the Si-O bending vibrational mode of SiO₂, indicating oxidation of the silicon structure. cetjournal.it

~725 cm⁻¹: Assigned to Si-O-Si bending vibrations. cetjournal.it

In some cases, disproportionation reactions of this compound can lead to the formation of ionic intermediates. For instance, the chloride-induced heterolysis of the Si-Si bond can generate the trichlorosilyl (B107488) anion ([SiCl₃]⁻). researchgate.net In the presence of chlorinated solvents, this can lead to the formation of the highly symmetric carbanion [C(SiCl₃)₃]⁻, which can be identified through spectroscopic methods. researchgate.net

Assignment of Fundamental Vibrational Frequencies

Nuclear Magnetic Resonance (NMR) Studies

While this compound itself contains no hydrogen or carbon atoms, ²⁹Si NMR spectroscopy is a powerful technique for its characterization and for studying its reactions.

For this compound and its chlorinated derivatives, ²⁹Si NMR is the primary NMR technique for structural elucidation. The chemical shift of the silicon nuclei provides direct information about their chemical environment. In a typical synthesis or reaction mixture, a strong signal for Si₂Cl₆ can be readily identified. google.com

The ²⁹Si NMR spectra of reaction mixtures involving this compound can reveal the presence of various chlorinated oligosilanes. Significant product signals for these compounds appear in distinct chemical shift ranges:

+23 ppm to -13 ppm

-18 ppm to -33 ppm

-73 ppm to -93 ppm google.com

For example, in the partial hydrogenation of Si₂Cl₆ using diisobutylaluminium hydride (iBu₂AlH), NMR analysis of the volatile products showed the formation of H₃SiSiCl₃, H₂ClSiSiCl₃, and H₃SiSiH₃ as the major products. rsc.org The relative amounts of these products can be determined by integrating the corresponding signals in the ¹H NMR spectra. rsc.org Furthermore, the reactivity of this compound with other compounds, such as bis(sulfurdiimido) silicon derivatives, has been examined using ²⁹Si NMR spectroscopy. tandfonline.com

²⁹Si NMR Chemical Shifts of this compound Reaction Products

| Compound/Fragment | ²⁹Si NMR Chemical Shift (ppm) | Reference |

|---|---|---|

| Si₂Cl₆ | Strong signal (exact value varies with reference and solvent) | google.com |

| SiCl₄ | Weak signal (often present as impurity or byproduct) | google.com |

| Si₃Cl₈ | Signal present in product mixtures | google.com |

| iso-Si₄Cl₁₀ | Signal present in product mixtures | google.com |

| neo-Si₅Cl₁₂ | Signal present in product mixtures | google.com |

Theoretical Chemistry and Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the energetics and mechanisms of reactions involving this compound.

DFT calculations are widely used to model the behavior of this compound, from its fundamental properties to its complex reaction pathways in processes like atomic layer deposition (ALD).

Internal Rotation and Structure: Ab initio restricted Hartree-Fock (RHF) and DFT (B3LYP) calculations with the 6-31G** basis set have been used to optimize the equilibrium structure of Si₂Cl₆. sioc-journal.cn These calculations also determined the potential barriers to internal rotation around the Si-Si bond. The calculated barriers were 8.786 kJ/mol (HF/6-31G) and 6.694 kJ/mol (B3LYP/6-31G ), with the latter showing good agreement with an observed value. sioc-journal.cnsioc-journal.cn

Reaction Mechanisms and Energetics: DFT has been instrumental in elucidating reaction mechanisms that are otherwise difficult to probe experimentally. For example, the bis-silylation reaction of ethylene (B1197577) with this compound, catalyzed by titanium dichloride, was investigated using DFT, MP2, and CCSD levels of theory. iastate.edu These calculations revealed that the reaction proceeds with a net zero barrier, highlighting the importance of dynamic correlation in the process. iastate.edu

Surface Reactions in Atomic Layer Deposition (ALD): A significant application of DFT is in modeling the surface chemistry of this compound for ALD of silicon-based thin films. researchgate.netaip.org Studies have investigated the initial reaction of Si₂Cl₆ on amorphous silica (B1680970) (SiO₂) surfaces by considering reaction sites such as surface hydroxyl groups and two-membered rings. koreascience.krjkcs.or.krresearchgate.net

Key findings from these DFT studies include:

The reaction energy barrier for Si₂Cl₆ on the SiO₂ surface is higher than its adsorption energy. koreascience.krjkcs.or.krresearchgate.net This suggests that at lower temperatures, the molecule is more likely to desorb than to react.

At higher temperatures, a fraction of the this compound molecules possess sufficient kinetic energy to overcome this reaction barrier, enabling deposition. koreascience.krjkcs.or.kr

The reaction of a second this compound molecule on top of an already-reacted one requires a much higher reaction energy. jkcs.or.kr This finding computationally confirms the self-limiting characteristic of this compound, which is essential for the ALD process. koreascience.krjkcs.or.kr

These computational models provide a detailed, atomic-scale understanding of reaction energetics, helping to optimize industrial deposition processes. researchgate.nettdl.org

Spectroscopic and Computational Characterization of Hexachlorodisilane Systems

The interaction of hexachlorodisilane (Si₂Cl₆) with surfaces is a critical aspect of its application in deposition processes like Atomic Layer Deposition (ALD). Computational studies, particularly those using density functional theory (DFT), have been instrumental in elucidating the energy barriers associated with these surface reactions.

Research on the initial reaction of this compound on an amorphous silica (B1680970) (SiO₂) surface has shown that the energy barrier for the reaction is higher than the adsorption energy of the molecule. jkcs.or.krjkcs.or.kr This indicates that, under typical conditions, this compound is more likely to desorb from the surface rather than react. jkcs.or.krjkcs.or.kr For a reaction to occur, the this compound molecules require sufficient kinetic energy to overcome this activation barrier. jkcs.or.krjkcs.or.kr This can be achieved by increasing the process temperature. jkcs.or.krjkcs.or.kr

Two primary reaction sites on the amorphous SiO₂ surface have been considered: surface hydroxyl (-OH) groups and two-membered rings (2M). jkcs.or.krresearchgate.net The energy barriers for the reaction of this compound at both of these sites are significant. jkcs.or.krresearchgate.net For instance, at a temperature of 700°C, it is estimated that only about ten in a million this compound molecules possess the necessary kinetic energy to surmount the reaction barrier. jkcs.or.kr

Furthermore, once a this compound molecule has reacted with the surface, the energy barrier for a subsequent this compound molecule to react with the already adsorbed species is substantially higher. jkcs.or.kr This phenomenon is a key factor in the self-limiting nature of ALD, ensuring monolayer-by-monolayer growth. jkcs.or.krkoreascience.kr The reaction rate for this secondary reaction is predicted to be 10¹² times lower than the initial surface reaction. koreascience.kr

The activation energy for the deposition of silicon nitride films from this compound has been experimentally determined to be 29.3 kcal/mole. researchgate.net In the context of silicon nitride ALD, the activation energies for reactions involving the dissociation of an N-H bond are notably high, in the range of 1.55 to 2.17 eV. researchgate.net

The adsorption of this compound (Si₂Cl₆) onto a surface is the initial step in many deposition processes. Computational studies have provided valuable insights into the adsorption energies and the nature of the transition states involved in subsequent surface reactions.

On an amorphous silica (SiO₂) surface, the adsorption energy of this compound has been found to be lower than the energy barrier for the surface reaction. jkcs.or.krjkcs.or.kr This suggests that the molecule is not likely to react with the surface immediately upon adsorption. jkcs.or.krjkcs.or.kr Instead, it is more prone to desorption unless it possesses sufficient kinetic energy to overcome the reaction barrier. jkcs.or.krjkcs.or.kr The calculations for adsorption energy (ΔEad), energy barrier (ΔEba), and reaction energy (ΔEre) are typically performed using density functional theory (DFT). jkcs.or.krresearchgate.net The transition state energy (Etr) is a key parameter in determining the energy barrier. jkcs.or.kr

The study of different silicon precursors for silicon nitride atomic layer deposition (ALD) has shown that this compound exhibits lower reaction energies on certain surfaces compared to silicon tetrachloride (SiCl₄). researchgate.net Specifically, on a pSi]N– terminated surface, the reaction of silicon and chlorine atoms of the precursors with the unsaturated surface nitrogen and silicon atoms, respectively, leads to very low energy barriers. researchgate.net

The formation of an NH₃+Cl⁻ complex as a byproduct has been identified as a more exothermic pathway than the formation of HCl, with an activation energy of 0.26 eV. researchgate.net The transition states in these reactions are often located and characterized using methods like the climbing nudged elastic band tool. jkcs.or.kr

The table below summarizes the calculated adsorption and reaction energies for the initial reaction of this compound on an amorphous SiO₂ surface.

| Reaction Site | Adsorption Energy (ΔEad) (eV) | Reaction Energy Barrier (ΔEba) (eV) | Reaction Energy (ΔEre) (eV) |

| -OH group | 0.45 | 1.85 | 0.25 |

| 2M ring | 0.35 | 1.95 | 0.15 |

Data sourced from studies on the initial reaction of this compound on amorphous silica surfaces. jkcs.or.krresearchgate.net

Ab initio calculations, which are based on fundamental quantum mechanical principles, have been employed to determine the molecular structure and various properties of this compound (Si₂Cl₆). These computational methods provide a theoretical framework for understanding the molecule's geometry, vibrational frequencies, and thermodynamic properties.

Electron diffraction studies have been used to investigate the molecular structure of this compound. acs.org Computational studies have complemented these experimental findings, providing optimized geometries and other structural parameters. sioc-journal.cn For instance, ab initio calculations at the HF/6-31G level and density functional theory (DFT) at the B3LYP/6-31G level have been used to investigate the structures of related silicon-containing compounds. sioc-journal.cn

In the context of surface reactions, DFT calculations are performed to optimize the structure of this compound in a vacuum before modeling its interaction with a surface. jkcs.or.kr These calculations provide the most favorable structure and bond dissociation energies. jkcs.or.kr For example, the Si-Si bond length in the optimized structure of this compound has been calculated to be 2.35 Å, and the Si-Cl bond length to be 2.05 Å. jkcs.or.kr

The Vienna Ab-initio Simulation Package (VASP) is a commonly used code for such calculations, often employing the projector augmented wave (PAW) method and the generalized gradient approximation (GGA) for the exchange-correlation energy. koreascience.kr Van der Waals interactions are also considered in these calculations to provide a more accurate description of the system. koreascience.kr

Kinetic calculations are essential for predicting the reaction rates of this compound (Si₂Cl₆) under various conditions, which is crucial for optimizing chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. These calculations often involve thermodynamic analysis and the application of kinetic models.

Thermodynamic analysis of the this compound system has shown that it almost completely decomposes into silicon tetrachloride (SiCl₄) and dichlorosilylene (B1217353) (SiCl₂) in the temperature range of 600-1100 °C under equilibrium conditions. researchgate.net This suggests that the primary gas-phase reaction of this compound is Si₂Cl₆ → SiCl₄ + SiCl₂. researchgate.net

Kinetic calculations have revealed the decomposition timeline of this compound at different temperatures. researchgate.net At 600 °C, 90% of this compound decomposes in 0.11 seconds, while at 800 °C, this decomposition occurs much faster, in 0.55 x 10⁻³ seconds. researchgate.net The rate of pyrolysis is also influenced by the total pressure, with the time-dependent pyrolysis ratio increasing as the total pressure decreases at 600 °C. researchgate.net

The Arrhenius equation is a fundamental tool used in kinetic calculations to describe the temperature dependence of reaction rates. libretexts.org For the gas-phase reaction of Si₂Cl₆ with iodine (I₂), the Arrhenius equation has been determined as log(k₁/s⁻¹) = (13.49 ± 0.12) – (205.9 ± 1.4 kJ mol⁻¹)/RT ln 10 over the temperature range of 596–655 K. researchgate.net This reaction is believed to proceed through a two-step mechanism where the slow step is the decomposition of this compound. researchgate.net

The rate of a reaction can be expressed by a rate equation, which for a general reaction A + B → products is given by rate = k[A]ᵐ[B]ⁿ, where k is the rate constant and m and n are the orders of the reaction with respect to reactants A and B, respectively. savemyexams.comtau.ac.il

Force field calculations and molecular dynamics (MD) simulations are powerful computational techniques used to study the behavior of this compound (Si₂Cl₆) at the atomic level. wikipedia.org These methods allow for the simulation of the dynamic evolution of a system of atoms and molecules, providing insights into processes that are difficult to observe experimentally. arxiv.org

A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. wikipedia.org It is used to calculate the forces acting on each atom, which are then used to integrate Newton's equations of motion in an MD simulation. wikipedia.org There are various types of force fields, including reactive force fields like ReaxFF, which can model chemical reactions. wikipedia.org

In the context of this compound, MD simulations can be used to model its behavior in the gas phase and its interaction with surfaces. For example, ab initio MD has been used to construct amorphous silica (SiO₂) surfaces for studying the reaction of this compound. jkcs.or.krkoreascience.kr This involves melting a crystalline structure at high temperatures and then quenching it to an amorphous state. jkcs.or.krkoreascience.kr

MD simulations are also employed to study the etching of silicon surfaces by chlorine, which is relevant to the byproducts of this compound chemistry. researchgate.net These simulations can predict etch yields and the types of products formed during processes like reactive ion etching. researchgate.net The accuracy of these simulations is highly dependent on the quality of the force field used. arxiv.orgresearchgate.net Differentiable molecular simulations are an emerging technique for developing more accurate force fields. rsc.org

The modeling of thin film deposition processes involving this compound (Si₂Cl₆) is crucial for understanding and optimizing the growth of materials like silicon and silicon nitride. These models can range from atomic-scale simulations to reactor-scale fluid dynamics models.

At the atomic scale, density functional theory (DFT) calculations are used to model the initial stages of deposition, such as the adsorption and reaction of this compound on a substrate. jkcs.or.kr These calculations provide insights into the reaction mechanisms and energy barriers that govern the deposition process. jkcs.or.kr For example, modeling has shown that the reaction of this compound on an amorphous silica surface is a key step in atomic layer deposition (ALD). jkcs.or.kr

For reactor-scale modeling, computational fluid dynamics (CFD) and Direct Simulation Monte Carlo (DSMC) methods are employed. utexas.edu The DSMC approach is particularly useful for modeling low-pressure ALD reactors where the Knudsen number is high, as it overcomes the limitations of continuum-based CFD. utexas.edu A DSMC model of an industrial multi-wafer batch reactor using this compound for silicon thin film deposition has provided detailed insights into the transport of the precursor species within the reactor. utexas.edu This model predicted that for the simulated conditions, the non-uniformity of the precursor species above the wafer surface was within <1% for a single wafer and <2% across the entire batch. utexas.edu

The use of this compound as a precursor for polycrystalline silicon films has been investigated through experiments and modeling. cambridge.org These studies have shown that the deposition rate is influenced by factors such as temperature and the carrier gas used (e.g., hydrogen or nitrogen). cambridge.org The transition from amorphous to polycrystalline growth has been observed to occur in the temperature range of 600–650°C. researchgate.netcambridge.org

Industrial and Environmental Impact of Hexachlorodisilane Research

Hazard Mitigation and Safety Engineering in Handling

Safe handling of hexachlorodisilane is paramount due to its inherent chemical reactivity. Hazard mitigation strategies are centered on controlling its environment and engineering processes to prevent accidental releases and reactions.

This compound is characterized by its high sensitivity to moisture. ereztech.com It readily reacts upon contact with water or ambient moisture, a process known as hydrolysis, to produce silicon oxides and corrosive hydrogen chloride gas. ereztech.comtcichemicals.comresearchgate.net This reactivity, while beneficial for chemical vapor deposition (CVD) processes, poses a significant handling hazard. ereztech.com

Effective management of this moisture sensitivity involves several key practices:

Controlled Environments: Handling must occur in a controlled, moisture-free environment, often under an inert gas atmosphere. ereztech.comtcichemicals.com

Proper Storage: HCDS should be stored in tightly sealed, corrosion-resistant containers to prevent any ingress of moisture. ereztech.comtcichemicals.comgelest.com Storage areas must be cool, dry, and well-ventilated. gelest.comaksci.com

Limited Storage Duration: Extended storage of HCDS is discouraged, as it may lead to the formation of explosive byproducts. gelest.com It is recommended that the material not be stored for more than one year and that containers be stored in a dry, inert environment. gelest.com

The use of this compound in industrial processes, such as synthesis, purification, and chemical vapor deposition, generates process exhausts containing HCDS vapor that must be managed. google.com Engineering controls are essential to prevent the release of this hazardous vapor into the workplace or the environment.

Standard controls include process enclosures and robust ventilation systems, such as local exhaust ventilation, to capture vapors at the source and prevent accumulation. gelest.comgelest.comereztech.com Emissions from this equipment must be monitored to ensure they comply with environmental protection laws. ereztech.com More advanced systems are required for the treatment of the exhaust stream itself. One patented method involves the oxidation of the waste gas while excluding moisture, followed by scrubbing, though this requires a complex and precisely controlled apparatus. google.com

Management of Moisture Sensitivity

Advanced Waste Treatment and Disposal Strategies

The hazardous nature of this compound and its byproducts necessitates specialized waste treatment and disposal methods. Research has focused on developing strategies to neutralize both the compound itself and its dangerously reactive hydrolysis products.

Several methods have been developed to safely manage and dispose of HCDS vapor and liquid residues. For accidental liquid spills, the approach depends on the volume. Small spills can be absorbed using a dry, inert material like sand or diatomaceous earth. scbt.com The contaminated absorbent material must then be handled as hazardous waste. ereztech.comscbt.com For larger spills, the liquid may be pumped into secure containers for subsequent treatment. scbt.com

For process-related waste, more sophisticated chemical treatments are employed:

Alkaline Solutions: A solution of potassium hydroxide (B78521) (KOH) in alcohol has been shown to effectively convert HCDS vapor into non-hazardous silica (B1680970). For large quantities of liquid HCDS, a two-stage process has been developed involving initial hydrolysis in water, followed by treatment with an aqueous KOH solution to break down the resulting products. cetjournal.it

Sulfuric Acid Treatment: A patented method involves the direct injection of HCDS vapor or liquid into an aqueous sulfuric acid solution. google.com This process rapidly converts the HCDS into hydrolyzed products that form a stable colloidal suspension in the acid, which can then be safely handled. google.com

A significant hazard associated with HCDS is that its hydrolysis products can be shock-sensitive, meaning they can ignite or explode upon mechanical impact. researchgate.net These products form when HCDS reacts with moisture. google.com The shock sensitivity is attributed to the Si-Si bonds preserved during hydrolysis, which can be cleaved by an impact, leading to a rapid oxidation reaction with adjacent silanol (B1196071) (Si-OH) groups and the release of hydrogen gas. researchgate.netnih.govfigshare.com A fatal industrial accident in Japan in 2014 was attributed to the explosion of such hydrolyzed deposits during maintenance. cetjournal.itdchas.org

Research has yielded several methods to deactivate these hazardous materials:

Alkaline Cleavage: Treatment with potassium hydroxide (KOH) solutions can break the Si-Si bonds responsible for the shock sensitivity. cetjournal.it

Water and Heat: The addition of excess water or the application of heat to the hydrolyzed deposits can also help control their shock sensitivity. nih.gov

Sulfuric Acid Suppression: Concentrated sulfuric acid has been found to suppress the shock sensitivity of HCDS hydrolysis products.

A specific and effective method for deactivating HCDS and its hydrolyzed products involves treatment with sulfuric acid. google.com This protocol is designed to prevent the formation of shock-sensitive powders during waste treatment. google.com

The process involves directly reacting HCDS vapor, liquid, or its solid hydrolyzed residues with an aqueous sulfuric acid solution. google.com This direct injection into the acid causes the rapid formation of hydrolyzed products that become bound to the sulfuric acid in a stable colloidal form. google.com This suspension in sulfuric acid effectively deactivates the shock-sensitive nature of the material, preventing ignition from impact or flame, even if the material is subsequently dried. google.com The protocol is versatile, with the concentration of the aqueous sulfuric acid solution being effective across a wide range, from 1 wt% to 98 wt%, with a preferred operational range of 20 wt% to 90 wt%. google.com The mechanism of suppression involves the sulfuric acid acting as a medium that helps the hydrolyzed deposit retain moisture, which is key to suppressing its shock sensitivity.

Table of Mentioned Compounds

| Compound Name | PubChem CID |

|---|---|

| This compound | 82631 |

| Hydrogen Chloride | 313 |